N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating cancer and other diseases.
Mechanism of Action
The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell proliferation and survival . This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N,4-diphenylthiazol-2-amine: Another compound with a similar structure that has shown antimicrobial and anti-inflammatory activities.
N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide: A derivative with potential c-Met kinase inhibitory activity.
Uniqueness
N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide stands out due to its specific inhibition of protein kinases, making it particularly effective in targeting cancer cells. Its unique chemical structure also allows for various modifications, enabling the development of new derivatives with enhanced biological activities .
Properties
CAS No. |
820961-72-6 |
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Molecular Formula |
C20H17N3O |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C20H17N3O/c24-19(16-11-12-16)23-20-21-17(14-7-3-1-4-8-14)13-18(22-20)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,21,22,23,24) |
InChI Key |
HMOYOBUDEWMPCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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